molecular formula C17H12F3N3O2S2 B12255143 N-(3-hydroxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3-hydroxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12255143
M. Wt: 411.4 g/mol
InChI Key: JZXFKOZAZFGLGV-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative featuring a thiophen-2-yl group, a trifluoromethyl substituent, and a 3-hydroxyphenyl acetamide moiety. Its structure combines electron-rich (thiophene) and electron-deficient (trifluoromethyl) groups, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C17H12F3N3O2S2

Molecular Weight

411.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H12F3N3O2S2/c18-17(19,20)14-8-12(13-5-2-6-26-13)22-16(23-14)27-9-15(25)21-10-3-1-4-11(24)7-10/h1-8,24H,9H2,(H,21,25)

InChI Key

JZXFKOZAZFGLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(3-hydroxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations including anticancer and antimicrobial properties.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the formation of the pyrimidine ring, introduction of the thiophenyl group, and subsequent acetamide formation. The synthesis typically involves:

  • Formation of Pyrimidine Derivative : Utilizing trifluoroacetic acid and appropriate amines to form the pyrimidine core.
  • Thiol Addition : Introducing a thiophenyl group via nucleophilic substitution reactions.
  • Acetamide Formation : Reacting with acetic anhydride or acetyl chloride to yield the final acetamide derivative.

This synthetic route not only provides the desired compound but also allows for structural modifications that can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on trifluoromethyl pyrimidine derivatives showed promising anticancer activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell LineInhibition Rate (%)
5aPC354.94
5nK56251.71
5oHela50.52
5rA54955.32
5vPC364.20

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored, with findings indicating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For example, studies have shown that derivatives containing pyrimidine rings demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BBacillus subtilis180 nM
Compound CMRSA11 nM

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of DNA Synthesis : Compounds may interfere with DNA replication processes in rapidly dividing cells.
  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

Case Study 1: Anticancer Evaluation

In a controlled study, a series of trifluoromethyl pyrimidine derivatives were tested for their anticancer efficacy in vitro. The results indicated that certain modifications in the structure led to enhanced inhibition rates against prostate cancer cells, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized pyrimidine derivatives, revealing that compounds with specific substituents exhibited superior activity against resistant bacterial strains compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is structurally related to several analogs with variations in the pyrimidine core, acetamide substituents, and aromatic side chains. Key comparisons include:

Pyrimidine Core Modifications
  • Thiophene vs. This may improve binding to hydrophobic enzyme pockets . Trifluoromethyl at position 6 (common in the target and analogs like 2j and 6466-0359) increases metabolic stability and lipophilicity, as seen in multiple derivatives .
Acetamide Substituents
  • 3-Hydroxyphenyl vs. Non-Polar Groups: The 3-hydroxyphenyl group introduces hydrogen-bonding capacity, distinguishing it from derivatives with methylphenyl (e.g., 6466-0391), fluorophenyl (e.g., 352329-31-8), or diphenylmethyl (e.g., 505057-51-2) groups . This polar group may improve aqueous solubility and target interactions compared to lipophilic substituents. In contrast, compounds like N-(5-methylisoxazol-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide () use heterocyclic acetamide substituents, which could alter bioavailability due to reduced solubility .

Crystallographic and Stability Considerations

  • Structural validation tools like SHELXL () and crystallographic data for analogs () indicate that substituents influence packing efficiency and stability.

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